Cyclohexene, 6,6-difluoro-1-iodo-

Description

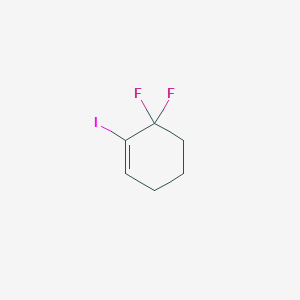

Cyclohexene, 6,6-difluoro-1-iodo- (C₆H₇F₂I), is a halogenated cycloalkene featuring a six-membered ring with two fluorine atoms at the 6th position and an iodine atom at the 1st position. This compound combines the steric and electronic effects of fluorine (electron-withdrawing) and iodine (polarizable leaving group), making it distinct in reactivity and applications compared to other cyclohexene derivatives.

Properties

CAS No. |

218629-47-1 |

|---|---|

Molecular Formula |

C6H7F2I |

Molecular Weight |

244.02 g/mol |

IUPAC Name |

6,6-difluoro-1-iodocyclohexene |

InChI |

InChI=1S/C6H7F2I/c7-6(8)4-2-1-3-5(6)9/h3H,1-2,4H2 |

InChI Key |

VHOJXLXCUXNEDO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=C(C(C1)(F)F)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexene, 6,6-difluoro-1-iodo- typically involves the halogenation of cyclohexene. One common method is the addition of iodine fluoride (IF) to cyclohexene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for Cyclohexene, 6,6-difluoro-1-iodo- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexene, 6,6-difluoro-1-iodo- can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.

Reduction Reactions: The iodine atom can be reduced to form cyclohexene derivatives with different substituents.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide (NaOH) or ammonia

Comparison with Similar Compounds

Structural Analogues

Cyclohexene, 1-Iodo-6-Methyl (C₇H₁₁I)

- Structure : Features a methyl group at the 6th position and iodine at the 1st position .

- Key Differences :

- Electronic Effects : The methyl group is electron-donating, increasing ring electron density, whereas fluorine is electron-withdrawing, reducing electron density.

- Reactivity : The methyl group enhances stability for carbocation formation, while fluorine directs electrophilic attacks to specific positions.

- Applications : Methyl groups are common in industrial intermediates (e.g., polymer precursors), whereas iodine in 6,6-difluoro-1-iodo-cyclohexene may favor nucleophilic substitution or cross-coupling reactions.

Perfluorinated Cyclohexenes (e.g., Decafluorocyclohexene, C₆F₁₀)

- Structure : Fully fluorinated cyclohexene rings .

- Key Differences: Polarity: Perfluorinated compounds are highly non-polar, whereas the iodine substituent in 6,6-difluoro-1-iodo-cyclohexene introduces polarizability. Thermal Stability: Fluorine’s strong C-F bonds confer thermal stability, while iodine’s weaker C-I bond may lead to decomposition under heat or UV light. Applications: Perfluorinated cyclohexenes are used in high-performance lubricants and coatings, whereas the iodine in the target compound could enable pharmaceutical synthesis via Suzuki-Miyaura couplings.

Chlorinated Cyclohexenes (e.g., 1,2-Dichloro-3,3,4,4,5,5,6,6-Octafluorocyclohexene)

- Structure : Combines chlorine and fluorine substituents .

- Key Differences :

- Leaving Group Ability : Iodine is a superior leaving group compared to chlorine, facilitating nucleophilic substitution.

- Electrophilicity : Fluorine’s electron-withdrawing effect enhances electrophilicity at the 1-position in 6,6-difluoro-1-iodo-cyclohexene, unlike chlorinated derivatives.

Reactivity and Catalytic Behavior

Hydrogenation Reactions

- Comparison: Platinum nanoparticles on ZSM-5 zeolite achieve 100% cyclohexene hydrogenation in 35 minutes .

- Impact of Substituents :

- Fluorine’s electron-withdrawing effect in 6,6-difluoro-1-iodo-cyclohexene may slow hydrogenation due to reduced electron density at the double bond.

- Iodine’s steric bulk could hinder catalyst access compared to simpler cyclohexenes.

Oxidation Reactions

- Comparison: CuO/γ-Alumina nanocomposites oxidize cyclohexene to epoxides and alcohols with 84.9% conversion .

- Iodine may act as a radical scavenger, influencing oxidation pathways (e.g., favoring non-radical mechanisms as seen in O₂/CO₂ systems ).

Physical and Thermodynamic Properties

*Estimated based on additive effects of substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.